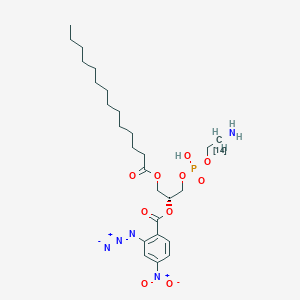

2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Rolle als inhibitorisches Peptid für die RGD-vermittelte Adhäsion zwischen Integrin und extrazellulären Matrixmolekülen . Sie wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie die Bindung von Integrin an Fibronectin hemmen kann, was sie zu einem wertvollen Werkzeug für Studien zu Zellhaftung, Migration, Wachstum und Differenzierung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

GRGDSPK wird mittels Festphasen-Peptidsynthese (SPPS) synthetisiert, einer gängigen Methode zur Herstellung von Peptiden. Die Synthese beinhaltet die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst Deprotektions- und Kupplungsschritte, die wiederholt werden, bis die gewünschte Peptidsequenz erhalten ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von GRGDSPK folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GRGDSPK is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of GRGDSPK follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Reaktionstypen

GRGDSPK durchläuft hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat (HBTU)

Deprotektionsreagenzien: Trifluoressigsäure (TFA)

Lösungsmittel: Dimethylformamid (DMF), Dichlormethan (DCM)

Hauptprodukte

Das Hauptprodukt der Synthese ist das Peptid GRGDSPK selbst. Bei der Hydrolyse kann das Peptid in seine konstituierenden Aminosäuren zerlegt werden .

Wissenschaftliche Forschungsanwendungen

GRGDSPK hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht Zellhaftungs-, Migrations- und Differenzierungsprozesse.

Medizin: Erforscht potenzielle therapeutische Anwendungen in der Wundheilung und Gewebezüchtung.

Industrie: Anwendung in der Entwicklung von Biomaterialien und Beschichtungen, die die Zellhaftung fördern.

Wirkmechanismus

GRGDSPK übt seine Wirkungen aus, indem es an Integrine bindet, eine Familie von Zellmembranrezeptoren, die Zell-extrazelluläre Matrix-Interaktionen vermitteln. Das Peptid konkurriert mit natürlichen Liganden um die Integrinbindung und hemmt so Integrin-Fibronectin-Interaktionen. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, einschließlich Adhäsion, Migration und Signalwege, die an der Knochenbildung und -resorption beteiligt sind .

Wirkmechanismus

GRGDSPK exerts its effects by binding to integrins, a family of cell surface receptors that mediate cell-extracellular matrix interactions. The peptide competes with natural ligands for integrin binding, thereby inhibiting integrin-fibronectin interactions. This inhibition affects various cellular processes, including adhesion, migration, and signaling pathways involved in bone formation and resorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GRGDSP: Es fehlt der Lysinrest, der in GRGDSPK vorhanden ist.

GRGDS: Ein kürzeres Peptid, dem sowohl Serin- als auch Lysinreste fehlen.

RGD: Das minimale Bindungsepitope von Fibronectin für die Integrinbindung.

Einzigartigkeit

GRGDSPK ist aufgrund seiner spezifischen Sequenz einzigartig, die Lysin enthält, wodurch zusätzliche Bindungsinteraktionen entstehen und seine inhibitorischen Wirkungen im Vergleich zu kürzeren Peptiden wie GRGDS und RGD möglicherweise verstärkt werden .

Eigenschaften

CAS-Nummer |

121888-03-7 |

|---|---|

Molekularformel |

C26H42N5O10P |

Molekulargewicht |

617.6 g/mol |

IUPAC-Name |

[(2R)-1-[2-amino(214C)ethoxy(hydroxy)phosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] 2-azido-4-nitrobenzoate |

InChI |

InChI=1S/C26H42N5O10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(32)38-19-22(20-40-42(36,37)39-17-16-27)41-26(33)23-15-14-21(31(34)35)18-24(23)29-30-28/h14-15,18,22H,2-13,16-17,19-20,27H2,1H3,(H,36,37)/t22-/m1/s1/i16+2 |

InChI-Schlüssel |

FCNAUOXMCCDIFN-FUVUYDQRSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[14CH2]N)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Synonyme |

2-(2-azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine AZPE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.